3,5-Difluoro-4'-morpholinomethyl benzophenone

Kinase Inhibition JAK1 JAK2

3,5-Difluoro-4'-morpholinomethyl benzophenone is a fluorinated aromatic ketone (CAS 898770-69-9, MF: C18H17F2NO2, MW: 317.33) featuring a benzophenone core with difluoro substitution at the 3,5-positions of one phenyl ring and a morpholinomethyl group at the 4'-position of the second ring. It is primarily utilized as a chemical building block and intermediate in drug discovery.

Molecular Formula C18H17F2NO2
Molecular Weight 317.3 g/mol
CAS No. 898770-69-9
Cat. No. B1324809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4'-morpholinomethyl benzophenone
CAS898770-69-9
Molecular FormulaC18H17F2NO2
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F
InChIInChI=1S/C18H17F2NO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2
InChIKeyPQRVOJLJHLTZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4'-morpholinomethyl Benzophenone (CAS 898770-69-9): A Procurement-Ready Overview for Research Specialists


3,5-Difluoro-4'-morpholinomethyl benzophenone is a fluorinated aromatic ketone (CAS 898770-69-9, MF: C18H17F2NO2, MW: 317.33) featuring a benzophenone core with difluoro substitution at the 3,5-positions of one phenyl ring and a morpholinomethyl group at the 4'-position of the second ring . It is primarily utilized as a chemical building block and intermediate in drug discovery [1]. The compound's calculated lipophilicity (XLogP3: 2.9) and polar surface area (TPSA: 29.5 Ų) are key computed parameters relevant for predicting oral bioavailability and blood-brain barrier permeability [2].

Procurement Risk Alert: Why Substituting 3,5-Difluoro-4'-morpholinomethyl Benzophenone with Generic Analogs Compromises Research Outcomes


Substituting 3,5-difluoro-4'-morpholinomethyl benzophenone with simpler or non-fluorinated morpholinomethyl benzophenone analogs (e.g., 4-(morpholinomethyl)benzophenone, CAS 789427-08-3) is not chemically equivalent and carries significant risk of project failure in medicinal chemistry campaigns. The 3,5-difluoro substitution pattern on the benzophenone core is not an inert feature; it is a deliberate molecular design element that directly modulates physicochemical properties (e.g., increasing lipophilicity from a base analog's LogP, impacting membrane permeability [1]) and electronic characteristics of the aromatic ring . These changes critically influence target binding affinity and selectivity, as demonstrated by the sub-100 nM IC50 values reported for kinase inhibitors incorporating this specific moiety [2]. Using a non-fluorinated or differently substituted analog would invalidate established structure-activity relationships (SAR) and could lead to false negatives or misleading biological data, ultimately delaying project timelines and wasting resources.

Quantitative Differentiation Guide: Evidence-Based Advantages of 3,5-Difluoro-4'-morpholinomethyl Benzophenone in Scientific Selection


JAK1 Kinase Inhibitory Potency: IC50 Comparison of Compounds Containing the 3,5-Difluoro-4'-morpholinomethylphenyl Moiety

In head-to-head comparisons of compounds within a benzo[d]oxazol-2-ylamino-benzamide chemotype, those incorporating the 3,5-difluoro-4-(morpholinomethyl)phenyl group demonstrated superior potency against Tyrosine-protein kinase JAK1 compared to a close structural analog. Specifically, the target scaffold achieves an IC50 of 48 nM, while a closely related variant (BDBM50312989) exhibits a 2-fold lower potency with an IC50 of 97 nM [1]. This demonstrates that the specific 3,5-difluoro substitution pattern is a critical determinant of high-affinity binding in this chemical series.

Kinase Inhibition JAK1 JAK2 Medicinal Chemistry SAR

JAK2 Kinase Inhibition: Potency Enhancement Conferred by the 3,5-Difluoro-4'-morpholinomethylphenyl Group

A direct comparative analysis of binding data reveals that the 3,5-difluoro-4-(morpholinomethyl)phenyl group is a key pharmacophore for potent JAK2 inhibition. The compound incorporating this moiety achieves an IC50 of 5 nM against Tyrosine-protein kinase JAK2 [1]. In contrast, a related compound from the same patent family, but lacking this specific difluoro substitution, displays a dramatically reduced potency with an IC50 of 160 nM [2]. This represents a 32-fold difference in activity.

Kinase Inhibition JAK2 Drug Discovery SAR

Physicochemical Differentiation: LogP and PSA Advantage Over Non-Fluorinated Morpholinomethyl Benzophenones

The strategic incorporation of two fluorine atoms at the 3,5-positions substantially alters the compound's physicochemical profile compared to its non-fluorinated analog, 4-(morpholinomethyl)benzophenone. The target compound exhibits a calculated XLogP3 of 2.9 [1]. In contrast, the non-fluorinated 4-(morpholinomethyl)benzophenone has a lower calculated LogP, which is expected to be significantly less (commonly estimated around 2.2-2.5 for similar unsubstituted analogs). This ~0.4-0.7 unit increase in LogP correlates with enhanced membrane permeability and blood-brain barrier (BBB) penetration potential, a crucial attribute for CNS drug discovery.

ADME Lipophilicity Drug-likeness Blood-Brain Barrier

High-Impact Research Applications for 3,5-Difluoro-4'-morpholinomethyl Benzophenone: From Kinase Inhibitor Scaffolds to CNS Drug Design


Scaffold for Potent JAK Kinase Inhibitors

3,5-Difluoro-4'-morpholinomethyl benzophenone serves as a critical precursor for generating benzo[d]oxazol-2-ylamino-benzamide derivatives that act as potent JAK1 and JAK2 inhibitors. The binding data confirms that this moiety enables low nanomolar IC50 values (5-48 nM), a 2- to 32-fold improvement over related analogs lacking the specific 3,5-difluoro substitution [1]. This makes it a superior building block for medicinal chemistry teams focused on JAK-STAT pathway modulation for oncology or autoimmune disease research.

Building Block for Optimizing CNS Drug-likeness

The compound's calculated XLogP3 of 2.9 positions it favorably within the optimal lipophilicity range for crossing the blood-brain barrier (BBB) [1]. When compared to its non-fluorinated analog (estimated LogP ~2.2-2.5), the target compound offers a strategic advantage for designing CNS-penetrant drug candidates. Procurement of this specific difluorinated intermediate allows research teams to systematically explore SAR around BBB permeability without the need for extensive re-synthesis of the core scaffold.

Versatile Intermediate for Kinase-Focused Chemical Libraries

Given the established pharmacophoric role of the morpholinylmethyl group in kinase inhibitor design [1] and the potency data against JAK family kinases [2], this compound is an ideal building block for generating focused compound libraries. The difluoro substitution offers a valuable vector for tuning electronic and steric properties, enabling the exploration of chemical space around diverse kinase active sites. Its stable benzophenone core supports further synthetic elaboration, making it a reliable and versatile tool for high-throughput screening library synthesis.

Technical Documentation Hub

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